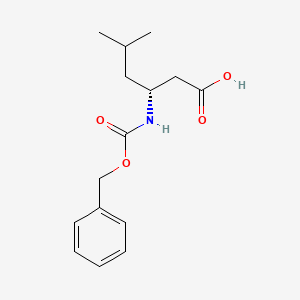

(R)-3-(Cbz-amino)-5-methylhexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

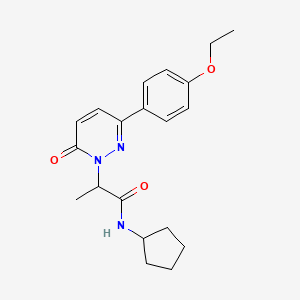

Cbz-amino acids, also known as carboxybenzyl or benzyloxycarbonyl amino acids, are primarily used in solution phase peptide synthesis . The Cbz group is often used as an amine protecting group in organic synthesis .

Synthesis Analysis

The conditions to remove the Cbz group from Cbz-amino acids will also cleave an amino acid attached to polystyrene-based resins . Typically, Cbz-amino acids are deprotected by hydrogenolysis in solution phase .Molecular Structure Analysis

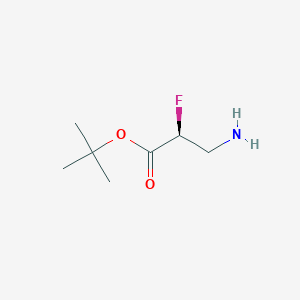

The molecular structure of Cbz-amino acids involves a carbamate group, which is part of the Cbz protecting group .Chemical Reactions Analysis

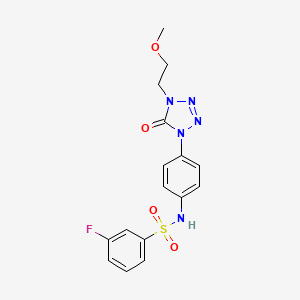

Cbz protection and deprotection are common reactions in organic chemistry . The Cbz group can be added using reagents like Cbz-Cl (Benzyl Chloroformate) and removed using conditions like hydrogen gas with a palladium on carbon catalyst .Applications De Recherche Scientifique

Catalytic Amidation

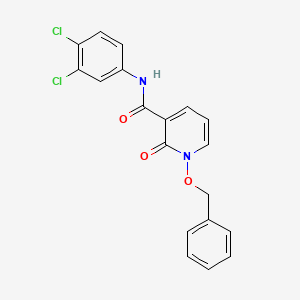

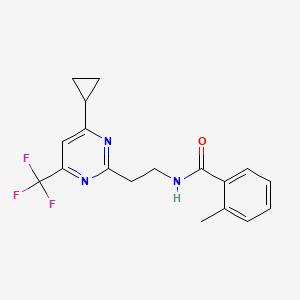

One notable application is in the field of catalytic amidation. The Rh(III)-catalyzed amidation of C(sp(2))-H bonds uses electron-deficient aroyloxycarbamates as electrophilic amidation partners. This process, which demonstrates broad functional group tolerance and employs pyridine and O-methyl hydroxamic acids as directing groups, facilitates the synthesis of valuable N-Boc protected arylamines. Such methodologies are crucial for introducing amide functionalities into aromatic compounds, enabling the synthesis of a wide range of N-Boc protected compounds including Fmoc and Cbz derivatives (Christoph Grohmann, Honggen Wang, & F. Glorius, 2013).

Total Synthesis and Structural Determination

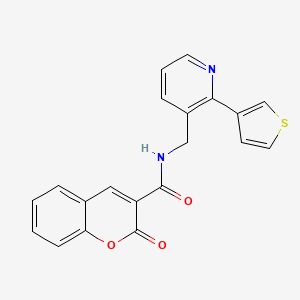

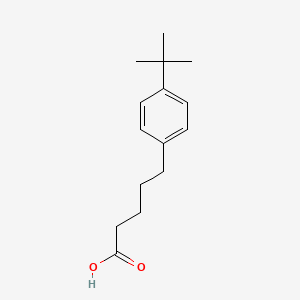

Another significant application is in the total synthesis and structural determination of complex molecules. For instance, the structural determination of the 30-membered cyclodepsipeptide decatransin based on total synthesis, involved the preparation of both (R)- and (S)-2-hydroxy-5-methylhexanoic acid derivatives via the Evans asymmetric alkylation. This synthesis utilized the Cbz strategy in solution phase, highlighting the role of (R)-3-(Cbz-amino)-5-methylhexanoic acid derivatives in the assembly of complex molecular architectures (K. Ohsawa, Sakiko Fukaya, & Takayuki Doi, 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHEHGNNDPBNL-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-Bromopyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2666686.png)

![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)